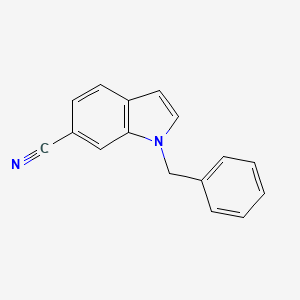

1-Benzyl-1H-indole-6-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds, both natural and synthetic. researchgate.net This significance stems from the indole ring's ability to mimic the structure of peptides and bind to a wide array of enzymes and receptors within the human body in a reversible manner. chemicalbook.com

Historically, the importance of indole derivatives was recognized through the study of natural products like the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and potent alkaloids such as vincristine (B1662923) (an anticancer agent) and reserpine (B192253) (an antihypertensive). matrix-fine-chemicals.comnih.govresearchgate.net In modern drug discovery, synthetic indole derivatives have been developed into a broad spectrum of therapeutic agents, including anti-inflammatories (e.g., Indomethacin), antimigraine drugs (e.g., Frovatriptan), and antiemetics (e.g., Ondansetron). researchgate.net

The versatility of the indole scaffold allows for chemical modifications at various positions, leading to a vast diversity of compounds with a wide range of pharmacological activities. ontosight.ai Researchers have successfully synthesized indole derivatives with demonstrated antifungal, antiprotozoal, antioxidant, anti-Parkinson's, and anticancer properties, among others. matrix-fine-chemicals.comnih.gov This has made the indole ring a focal point for the development of new chemical entities (NCEs) aimed at treating a myriad of diseases. sigmaaldrich.com

Rationale for Academic Research on 1-Benzyl-1H-indole-6-carbonitrile

While specific research detailing the unique biological activities of this compound is not extensively published, the rationale for its academic investigation can be inferred from the well-established principles of medicinal chemistry and the known importance of its constituent parts. The academic interest in this compound likely lies in its potential as a building block for more complex, biologically active molecules and as a member of chemical libraries used for high-throughput screening.

The synthesis of libraries of related indole derivatives is a common strategy in drug discovery. For instance, research on variously substituted 1-benzyl and 1-benzoyl indole derivatives has been undertaken to explore their antimicrobial and anticancer activities. researchgate.net Similarly, extensive research has been conducted on the synthesis of functionalized indole-2-carbonitriles and indole-3-carbonitriles to create novel compounds for biological evaluation. nih.govontosight.ai

The specific substitutions on this compound are significant:

The N-benzyl group: The addition of a benzyl (B1604629) group to the indole nitrogen is a common modification. This group can influence the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. It can also provide additional binding interactions with biological targets. testbook.com

The 6-carbonitrile group: The cyano group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be metabolically converted to other functional groups. Its position on the benzene (B151609) portion of the indole ring can significantly influence the electronic properties of the entire molecule and its interaction with specific receptors. The precursor, 1H-indole-6-carbonitrile, is a known chemical entity, serving as a starting point for such derivatives. nih.gov

Therefore, academic research into this compound is a logical step in the systematic exploration of the chemical space around the indole scaffold to discover new lead compounds for drug development.

Overview of Indole Scaffold Diversity and Biological Relevance

The diversity of the indole scaffold is a key reason for its biological relevance. The indole ring itself is a relatively flat, aromatic system that can engage in various non-covalent interactions with biological macromolecules. The ability to easily introduce a wide variety of substituents at multiple positions on the ring system allows for the fine-tuning of a compound's steric, electronic, and physicochemical properties.

This structural diversity translates directly into a broad range of biological activities. Indole derivatives have been shown to target a wide array of biological pathways and protein classes. researchgate.net For example, they can act as:

Enzyme inhibitors: Many indole-based compounds can fit into the active sites of enzymes, blocking their activity. researchgate.net

Receptor agonists and antagonists: The indole structure can mimic endogenous ligands, allowing it to either activate (agonist) or block (antagonist) receptors, such as serotonin and cannabinoid receptors. researchgate.net

Antimicrobial and Antiviral agents: The indole nucleus is found in compounds that show efficacy against various pathogens. ontosight.ai

Anticancer agents: Indole derivatives have been a cornerstone of cancer chemotherapy, with compounds like vinca (B1221190) alkaloids and newer synthetic molecules targeting processes like cell division. researchgate.netcymitquimica.com

The continued exploration of novel indole derivatives, including compounds like this compound, is a testament to the enduring importance of this scaffold in the quest for new and improved medicines. chemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUKKLGDRIKDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651891 | |

| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030423-43-8 | |

| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 1-Benzyl-1H-indole-6-carbonitrile is not available in the reviewed literature. Therefore, a detailed analysis of its proton environment and carbon skeleton cannot be provided.

Detailed ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, has not been published.

Published ¹³C NMR spectral data for this compound could not be located.

No 2D NMR studies (COSY, HSQC, HMBC) for this compound are available in the searched scientific literature.

Vibrational Spectroscopy

Specific experimental vibrational spectroscopy data for this compound is not available in the reviewed literature.

A detailed experimental FT-IR spectrum for this compound, which would confirm its functional groups, has not been documented in available sources.

No FT-Raman spectroscopic data for this compound could be found in the public literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of this compound. The compound has an empirical formula of C₁₆H₁₂N₂ and a calculated molecular weight of approximately 232.28 g/mol . sigmaaldrich.com This technique provides crucial data for confirming the identity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS analysis would focus on the exact mass of its molecular ion. Typically, under soft ionization conditions, the molecule would be observed as a protonated species, [M+H]⁺. The theoretical exact mass of this ion is calculated and then compared against the experimentally measured value to unequivocally confirm the chemical formula.

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₃N₂⁺ | 233.10732 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, medium-sized organic molecules like indole (B1671886) derivatives, as it minimizes fragmentation and typically reveals the intact molecular ion. nih.gov When analyzing this compound by ESI-MS, the primary ion observed is the protonated molecule, [M+H]⁺. This observation allows for the direct determination of the compound's molecular weight.

| Observed Ion | Formula | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₃N₂⁺ | ~233.29 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dictated by its chromophoric system, which consists of the indole nucleus conjugated with a nitrile group, as well as the separate benzyl (B1604629) group. The indole ring itself is a strong chromophore, typically exhibiting two main absorption bands. nist.gov

While specific experimental UV-Vis data for this compound is not detailed in the reviewed literature, the absorption characteristics can be inferred from its constituent parts. The indole core generally shows a strong absorption band (the E-band) around 200-230 nm and a weaker, more structured band (the B-band) between 260-290 nm. nist.govresearchgate.net These absorptions correspond to π → π* electronic transitions within the aromatic system. The presence of the nitrile group in conjugation with the indole ring and the N-benzyl substitution may cause slight shifts (bathy- or hypsochromic) in the positions and intensities of these bands compared to the parent indole.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic world of molecules. For 1-Benzyl-1H-indole-6-carbonitrile, these calculations illuminate its fundamental properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

The electronic properties derived from DFT, such as the distribution of electron density, are critical for predicting the molecule's reactivity. jmchemsci.com Regions with higher electron density are often susceptible to electrophilic attack, while areas with lower electron density are prone to nucleophilic attack. This information is invaluable for understanding how this compound might interact with other molecules and for designing new synthetic pathways.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can pinpoint the likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dewikipedia.org It partitions the wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu For this compound, NBO analysis can quantify the delocalization of electrons and the nature of the intramolecular interactions. uni-muenchen.dersc.org

This analysis reveals charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the molecule's stability and reactivity. uni-muenchen.de The stabilization energies associated with these interactions can be calculated, providing a quantitative measure of their importance. For instance, interactions involving the lone pairs of the nitrogen atom in the indole (B1671886) ring and the π* orbitals of the aromatic systems can be evaluated.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools provide a rapid and cost-effective way to evaluate these properties. nih.govnih.govjapsonline.com For this compound, these computational models can predict its likely absorption characteristics, how it will be distributed throughout the body, its potential metabolic pathways, how it will be excreted, and its potential for toxicity. nih.govresearchgate.net These predictions are based on the molecule's structural features and physicochemical properties, such as its lipophilicity (LogP), solubility, and polar surface area. nih.govresearchgate.net

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | e.g., High |

| Blood-Brain Barrier Penetration | e.g., Low |

| CYP450 2D6 Inhibition | e.g., Non-inhibitor |

| Hepatotoxicity | e.g., Low risk |

| Ames Mutagenicity | e.g., Non-mutagenic |

Note: The values in this table are illustrative and would be generated by specific ADMET prediction software.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. This knowledge is invaluable for optimizing reaction conditions to improve yields and for designing novel synthetic routes to this and related compounds. For example, theoretical studies could elucidate the mechanism of the N-benzylation of the indole ring or the introduction of the carbonitrile group. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation of the benzyl (B1604629) group relative to the indole scaffold. Theoretical investigations into the conformational preferences and the associated energy landscape of this molecule, and structurally related compounds like 1-benzylindole, provide crucial insights into its three-dimensional structure and potential interactions.

These studies suggest that the potential energy surface is characterized by distinct minima corresponding to stable conformers and energy barriers corresponding to transition states between them. The stable conformers are typically those that minimize steric hindrance between the benzyl group and the indole ring system. For this compound, it is anticipated that the most stable conformations would involve the benzyl ring being oriented away from the plane of the indole ring.

A hypothetical energy landscape, based on the principles of conformational analysis, would likely feature two primary low-energy conformations. These would correspond to the benzyl group being positioned on either side of the indole plane, with the phenyl ring itself adopting a perpendicular or near-perpendicular orientation to minimize steric clashes. The energy barriers to rotation would arise from eclipsed conformations where the benzyl group passes over the indole ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table presents a simplified model of the relative energies of different conformers of this compound as a function of the dihedral angle between the indole and benzyl rings.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Eclipsed (Syn-periplanar) | High |

| 60 | Gauche | Intermediate |

| 90 | Perpendicular | Low |

| 120 | Gauche | Intermediate |

| 180 | Anti-periplanar | High |

| 240 | Gauche | Intermediate |

| 270 | Perpendicular | Low |

| 300 | Gauche | Intermediate |

Further computational studies, such as those employing Density Functional Theory (DFT), would be necessary to precisely quantify the rotational barriers and the relative energies of the conformers of this compound. Such studies would provide a more detailed and accurate representation of its energy landscape.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for SAR Elucidation

The elucidation of SAR for this class of compounds involves systematic structural modifications and the analysis of how these changes affect biological outcomes.

SAR studies often begin with the systematic modification of different parts of the lead compound, 1-benzyl-1H-indole-6-carbonitrile.

Indole (B1671886) Nitrogen (N1): The N1 position of the indole ring is a common site for modification. The benzyl (B1604629) group at this position plays a significant role in the molecule's interaction with its biological targets. nih.gov Altering the substituents on the benzyl ring or replacing the benzyl group with other functionalities can significantly impact potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electronic properties of the entire molecule, influencing its binding affinity.

Benzyl Moiety: The benzyl group itself is a target for modification. Studies have explored the impact of substituting the phenyl ring of the benzyl group with various atoms or groups. For example, replacing hydrogen atoms with halogens like fluorine can alter the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties. nih.gov The position of these substituents on the phenyl ring is also critical, as it dictates the spatial arrangement of the molecule within a binding pocket.

A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The compound 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards BuChE. researchgate.net

Table 1: Impact of N1-Benzyl Substitutions on Cholinesterase Inhibition

| Compound ID | N1-Substituent | Target | Activity | Reference |

|---|---|---|---|---|

| 6a | 1-benzylpiperidine amide | AChE & BuChE | Weak, non-selective inhibitor | researchgate.net |

For example, moving the nitrile group might alter the molecule's ability to form key hydrogen bonds or van der Waals interactions within a receptor's binding site. Studies comparing the biological activities of different positional isomers can provide valuable insights into the specific binding mode of the compound and highlight the critical regions of the molecule for therapeutic effect. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In QSAR studies of this compound analogs, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The selection of appropriate descriptors is a critical step in building a robust QSAR model. Once the descriptors are selected, a statistical method, such as multiple linear regression or partial least squares, is used to develop a mathematical model that correlates the descriptors with the observed biological activity.

A validated QSAR model can be used to predict the biological efficacy of newly designed compounds before they are synthesized. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. For instance, a QSAR model might predict that increasing the hydrophobicity of the N1-benzyl substituent while maintaining a specific steric bulk will enhance the biological activity of the compound.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are employed to optimize the therapeutic potential of this compound derivatives.

Ligand-Based Drug Design: In the absence of a 3D structure of the biological target, ligand-based methods are used. These approaches rely on the information derived from a set of known active molecules. Techniques like pharmacophore modeling can identify the essential chemical features required for biological activity. This pharmacophore model can then be used to screen virtual compound libraries to identify new potential hits.

Structure-Based Drug Design: When the 3D structure of the target protein is available, often through X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. nih.gov This approach allows for the visualization of how the ligand binds to the active site of the protein. Molecular docking studies can be performed to predict the binding orientation and affinity of designed analogs. This detailed structural information guides the rational design of new compounds with improved binding characteristics. For example, if a specific pocket in the binding site is identified, the benzyl moiety can be modified to include a substituent that can form a favorable interaction with that pocket, thereby increasing the compound's potency. nih.gov

Pharmacophore Modeling for Target Interaction Elucidation

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. While specific pharmacophore models developed exclusively for this compound are not extensively documented in publicly available research, we can infer a hypothetical model based on the known pharmacophoric features of the indole scaffold and its derivatives that are active against various biological targets, such as monoamine oxidase B (MAO-B).

The indole nucleus is a well-recognized "privileged" scaffold in medicinal chemistry, known to interact with a multitude of receptors and enzymes. The key to its versatility lies in the specific arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that can be tailored by substitution.

A plausible pharmacophore model for an indole-based compound like this compound, potentially targeting an enzyme like MAO-B, would likely consist of the following key features:

Aromatic/Hydrophobic Core: The indole ring itself serves as a crucial aromatic and hydrophobic feature. This region is often responsible for establishing van der Waals and π-π stacking interactions within the active site of a target protein.

Hydrogen Bond Acceptor: The nitrile group (-C≡N) at the 6-position of the indole ring is a potent hydrogen bond acceptor. This feature is critical for anchoring the molecule within the active site through specific hydrogen bonding interactions with amino acid residues.

Based on these principles, a hypothetical pharmacophore model for this compound can be constructed. The relative spatial arrangement and distances between these features would be critical for a precise fit into a specific binding pocket.

To illustrate this, the table below outlines the key pharmacophoric features of this compound and their potential roles in target interaction.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Biological Target |

| Aromatic Ring (AR1) | Indole Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | 6-carbonitrile group | Forms hydrogen bonds with donor residues (e.g., backbone amides or side chains of Ser, Thr, Asn, Gln) |

| Aromatic Ring (AR2) / Hydrophobic Group (HY) | N1-benzyl group | Occupies a hydrophobic pocket, π-π stacking, van der Waals interactions |

The elucidation of such a pharmacophore model is instrumental in guiding the design of new analogs. For instance, modifications to the benzyl group (e.g., introducing substituents on the phenyl ring) could be explored to enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities. Similarly, replacing the nitrile group with other hydrogen bond acceptors (e.g., an amide or a ketone) could modulate the binding affinity and selectivity. The indole core itself could also be substituted at other positions to fine-tune the electronic properties and steric profile of the molecule.

In essence, pharmacophore modeling provides a rational framework for understanding the SAR of this compound, paving the way for the design of novel derivatives with improved biological profiles.

Biological Activity Profiling and Mechanistic Investigations

Anticancer and Antiproliferative Activities

Indole (B1671886) derivatives are a significant source of molecules with potent anti-cancer properties. nih.govnih.gov Naturally occurring indole compounds and their synthetic analogues have demonstrated the ability to inhibit the proliferation of various human cancer cell lines, including breast, melanoma, and prostate cancers. nih.govnih.gov The anticancer effects of these compounds are often achieved by inducing cell cycle arrest and apoptosis through the modulation of specific signaling pathways and molecular targets. nih.govnih.gov

The anticancer activity of indole-based compounds stems from their interaction with various critical cellular targets involved in cancer progression.

Kinases: Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. ed.ac.uk Derivatives of 1-benzyl-indole have been identified as potent kinase inhibitors. For instance, 1-benzyl-indole-3-carbinol (1-benzyl-I3C) has been shown to target pathways involving kinases. nih.gov Certain N-benzyl indole-barbituric acid hybrids have also shown significant inhibitory activity against tumor growth. nih.gov Vandetanib, a multi-kinase inhibitor targeting RET, VEGFR, and EGFR kinases, features a 4-anilinoquinazoline (B1210976) structure, but the broader class of kinase inhibitors often involves heterocyclic cores like indole. ed.ac.uk The compound 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin has been found to selectively inhibit Cdc7 kinase, which is involved in cell cycle progression in tumor cells.

Tubulin: Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. nih.gov The indole skeleton is a well-established pharmacophore for tubulin polymerization inhibitors, which act by binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and cell death. nih.govmdpi.comresearchgate.net A number of indole derivatives, including arylthioindoles and specific chalcone (B49325) derivatives with an indole nucleus, are potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site on β-tubulin. mdpi.com For example, a class of sulfur-spaced trimethoxyphenyl (TMP) derivatives bearing an indole nucleus showed potent inhibition of tubulin polymerization. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression, and their overexpression is linked to various cancers. nih.gov HDAC inhibitors are an emerging class of anticancer agents. While specific data on 1-Benzyl-1H-indole-6-carbonitrile is limited, the general strategy of designing HDAC6 inhibitors often involves a cap region which can be a benzylpiperazine unit, suggesting that benzyl-substituted heterocycles can be adapted for this target. nih.gov Inhibition of HDAC6, a mostly cytoplasmic enzyme, affects proteins like α-tubulin and is a promising strategy for cancer therapy. nih.govnih.gov

Indole derivatives exert their anticancer effects by intervening in key cellular signaling pathways that control cell growth, proliferation, and survival.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial in development and is often aberrantly activated in cancers like melanoma. nih.gov The synthetic analogue 1-benzyl-indole-3-carbinol (1-benzyl-I3C) has been identified as a highly potent small molecule inhibitor of this pathway. nih.govnih.gov It disrupts canonical Wnt signaling by downregulating β-catenin protein levels and increasing the levels of components of the β-catenin destruction complex, such as GSK-3β and Axin. nih.govnih.gov This inhibition occurs at or upstream of the Wnt co-receptor LRP6. nih.govnih.gov

MAPK Signaling Pathway: The Mitogen-activated protein kinase (MAPK) pathway is another critical cascade that regulates cell proliferation, differentiation, and apoptosis. mdpi.com This pathway is frequently altered in various cancers. mdpi.com Indole alkaloids have been shown to exert anticancer effects by modulating the MAPK signaling system, which includes the ERK, JNK, and p38 kinase pathways. mdpi.com

Sp1 and CDK6 Regulation: The transcription factor Sp1 and the cell cycle protein Cyclin-dependent kinase 6 (CDK6) are downstream targets for some indole compounds. 1-benzyl-I3C has been shown to disrupt the interaction of Sp1 with the CDK6 promoter, leading to the downregulation of CDK6 transcripts. nih.gov This is a key mechanism contributing to cell cycle arrest. nih.gov

A primary outcome of the molecular interactions and pathway modulations by indole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Cell Cycle Arrest: 1-benzyl-I3C induces a robust G1 cell cycle arrest in both estrogen-responsive and estrogen-independent human breast cancer cells. nih.gov This arrest is achieved at significantly lower concentrations compared to its parent compound, indole-3-carbinol (B1674136) (I3C). nih.gov The mechanism involves inhibiting DNA synthesis and down-regulating key G1-acting cell cycle genes like CDK6. nih.gov Similarly, novel benzohydroxamate-based inhibitors have been shown to induce S-phase arrest in melanoma cells. nih.gov

Apoptosis: The inhibition of critical survival pathways and the arrest of the cell cycle ultimately lead to apoptosis. Indole compounds have been shown to induce apoptosis in various cancer cell lines. mdpi.com For example, some thiazolidinone analogues, which are tubulin inhibitors, cause cancer cells to undergo apoptosis following a prolonged arrest at the G2/M phase of the cell cycle. mdpi.com

Antimicrobial Activities

The indole scaffold is also a key component in compounds developed for their antimicrobial properties. rsisinternational.orgnih.gov Indole derivatives have been reported to be active against a range of bacterial and fungal pathogens. rsisinternational.orgnih.gov

Derivatives of indole have demonstrated notable activity against various bacteria.

Activity Spectrum: Studies have investigated the efficacy of indole compounds against both Gram-positive and Gram-negative bacteria. A series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives were synthesized and tested against Staphylococcus aureus and Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis. nih.gov Many of these compounds showed good activity against M. smegmatis. nih.gov Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported significant activity against Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis. nih.gov

Efficacy Data: While specific Minimum Inhibitory Concentration (MIC) data for this compound is not readily available, related compounds have shown high potency. For instance, indolylbenzo[d]imidazole derivatives exhibited MIC values of less than 1 µg/mL against S. aureus. nih.gov However, one study on N-benzyl-1H-indole-3-carboxamide found no zone of inhibition against tested bacterial isolates at a concentration of 3 mg/mL, suggesting that the substitution pattern on the indole ring is critical for activity. rsisinternational.org

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Bacterial Strain | Reported Activity | Source |

|---|---|---|---|

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Staphylococcus aureus (MRSA) | High activity (MIC < 1 µg/mL for some analogs) | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Mycobacterium smegmatis | Moderate to high activity (MIC 3.9 µg/mL for one analog) | nih.gov |

| N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Mycobacterium smegmatis | Good activity, potent antimycobacterial effect for some analogs | nih.gov |

| N-benzyl-1H-indole-3-carboxamide | Various bacterial isolates | No zone of inhibition at 3 mg/mL | rsisinternational.org |

The antifungal potential of indole derivatives has also been explored.

Activity Spectrum: Indole and its derivatives have been shown to be active against fungal pathogens. rsisinternational.org Research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated high to moderate activity against Candida albicans. nih.gov

Efficacy Data: In one study, ten compounds from a synthesized series showed high activity against C. albicans, with some derivatives exhibiting a low MIC of 3.9 µg/mL. nih.gov Conversely, a separate investigation of N-benzyl-1H-indole-3-carboxamide showed no zone of inhibition against the tested fungi at a 3 mg/mL concentration, again highlighting the importance of the specific molecular structure for biological activity. rsisinternational.org

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Fungal Strain | Reported Activity | Source |

|---|---|---|---|

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Candida albicans | High to moderate activity (MIC 3.9 µg/mL for some analogs) | nih.gov |

| N-benzyl-1H-indole-3-carboxamide | Various fungal isolates | No zone of inhibition at 3 mg/mL | rsisinternational.org |

Antitubercular Potential

While direct studies on the antitubercular properties of this compound are not available in the current literature, research into related indole structures has shown promise. The indole framework is considered a privileged structure in medicinal chemistry and has been investigated for its anti-tubercular properties. nih.gov A notable example is the gut microbiota metabolite, indole propionic acid (IPA), which has demonstrated growth inhibition of Mycobacterium tuberculosis (MTB) both in vitro and in vivo. nih.gov

Furthermore, extensive research has been conducted on indole-2-carboxamides, a class of indole derivatives, which have shown potent activity against M. tuberculosis. rsc.orgchemrxiv.org Some of these compounds have exhibited high selectivity towards the pathogen with minimal cytotoxicity against mammalian cells. rsc.org For instance, certain rimantadine-derived indole-2-carboxamides displayed significant anti-TB activity with a high selectivity index. rsc.org The mechanism of action for many of these indole-2-carboxamides is believed to be the inhibition of the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial component in the formation of the mycobacterial cell wall. rsc.orgchemrxiv.org However, it is important to note that these findings relate to indole-2-carboxamide derivatives and not directly to this compound. Further investigation is required to determine if the antitubercular activity observed in these related compounds extends to the 6-carbonitrile derivative.

Antiviral Efficacy (e.g., Anti-HIV)

The potential of indole derivatives as antiviral agents has been a subject of considerable research interest. nih.gov Specifically, in the context of Human Immunodeficiency Virus (HIV), derivatives containing the N-benzyl-indole moiety have been identified as a promising area of investigation. nih.gov Some studies have suggested that the N-benzyl group is a key feature for dual inhibition of HIV-1 integrase (IN) and reverse transcriptase (RT). nih.gov

Research into indolylarylsulfones (IASs) has shown that modifications to the benzyl (B1604629) group linked to the indole core can significantly influence anti-HIV activity. nih.gov While this highlights the importance of the N-benzyl substituent, it does not directly implicate this compound. More closely related, a study on indole-2-carboxylic acid derivatives identified them as inhibitors of the HIV-1 integrase strand transfer (INSTI) process. rsc.org One of the lead compounds in that study featured an indole nucleus capable of chelating with the Mg2+ ions in the active site of the integrase enzyme. rsc.org Although these findings are for different indole derivatives, they underscore the potential of the N-benzyl indole scaffold in the development of novel anti-HIV agents. Direct antiviral screening of this compound is necessary to ascertain its specific efficacy.

Anti-inflammatory and Immunomodulatory Effects

There is currently no specific research available on the anti-inflammatory or immunomodulatory effects of this compound. However, studies on related indole compounds suggest that this class of molecules possesses potential in this area. For instance, 1-Benzyl-1H-indole-3-carbonitrile, an isomer of the subject compound, has been investigated for its potential anti-inflammatory properties. ontosight.ai

Additionally, Indole-3-carbinol (I3C), a well-known phytochemical derived from cruciferous vegetables, has demonstrated both anti-inflammatory and antioxidant effects. nih.gov In a study using spontaneously hypertensive rats, I3C was shown to reduce cardiovascular inflammation and oxidative stress. nih.gov These effects were associated with the modulation of inflammatory markers such as interleukin 6 and tumor necrosis factor α. nih.gov While these findings are promising for the indole class as a whole, it is crucial to conduct specific studies to determine if this compound shares these anti-inflammatory and immunomodulatory properties.

Neurobiological Activities

The indole structure is a key component of many neuroactive compounds, and its derivatives are being actively explored for their potential in treating neurodegenerative diseases. mdpi.com

Receptor Binding Affinities (e.g., Dopaminergic Receptors)

Specific data regarding the receptor binding affinities of this compound, including its interaction with dopaminergic receptors, is not available in the current scientific literature. Research on other indole derivatives has shown interaction with various receptors. For example, certain indole hybrids have been designed to target adenosine (B11128) A2A receptors (hA2AAR) and have shown the potential to modulate dopaminergic systems. mdpi.com However, without direct experimental data, the receptor binding profile of this compound remains unknown.

Neuroprotective Mechanisms

Antioxidant Properties

Direct experimental data on the antioxidant properties of this compound is currently lacking. However, the indole nucleus itself is known to be a redox-active center, which can contribute to antioxidant activity. nih.gov The presence of a free electron pair on the heterocyclic nitrogen atom is believed to play a role in this activity. nih.gov

Studies on various C-3 substituted indole derivatives have shown that the nature of the substituent significantly influences their antioxidant capacity. nih.gov For instance, a derivative with a pyrrolidinedithiocarbamate moiety at the C-3 position was found to be a potent radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov Another study on indole-3-acetonitrile (B3204565) and indole-3-carbinol demonstrated their ability to scavenge reactive oxygen species in vitro. researchgate.net These findings suggest that the indole scaffold is a viable platform for developing antioxidant compounds. To understand the specific antioxidant potential of this compound, dedicated experimental evaluation is required.

Enzyme Inhibition Studies (e.g., Cholinesterase, Tyrosine Kinase, COX)

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied as inhibitors of a wide range of enzymes. While specific inhibition data for this compound against cholinesterase, tyrosine kinase, or COX is not prominently detailed in the reviewed literature, studies on closely related analogues provide significant insights into the potential inhibitory activities of this compound class.

Tyrosine Kinase Inhibition The inhibition of tyrosine kinases, which are crucial regulators of cell growth, proliferation, and differentiation, is a primary strategy in cancer therapy. ed.ac.ukresearchgate.net The indole scaffold is a key feature in numerous approved kinase inhibitors. nih.gov Research into indole derivatives demonstrates their potential as potent tyrosine kinase inhibitors. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. mdpi.com Compounds 7c and 7d from this series showed significant VEGFR-2 inhibition with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com Similarly, other indole derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, with molecular docking studies confirming their fit within the kinase active sites. nih.gov The development of substituted indoles as selective inhibitors for Haspin, a divergent kinase, further underscores the versatility of this scaffold in targeting the kinome. semanticscholar.org

Xanthine (B1682287) Oxidase (XO) Inhibition Derivatives featuring the 3-cyano-1H-indole core, structurally related to the 6-carbonitrile variant, have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme targeted for the treatment of hyperuricemia and gout. nih.gov In one study, linking a 3-cyano indole fragment to a pyrimidinone moiety resulted in compounds with substantial XO inhibitory potency. nih.gov Notably, compound 13g (an N-substituted indole-3-carbonitrile derivative) and compound 25c (a direct-linked analogue) displayed IC₅₀ values of 0.16 µM and 0.085 µM, respectively, significantly more potent than the reference drug allopurinol (B61711) (IC₅₀ = 8.37 μM). nih.gov Enzyme kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition Nonsteroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. nih.gov The indole ring is a core component of several NSAIDs, such as Indomethacin. nih.gov Studies on benzo[g]indole-3-carboxylates, which expand the indole core, have shown inhibitory potential against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and, in some cases, COX enzymes in cell-free assays. unina.it The evaluation of COX-1/2 inhibition is a standard part of the biological profiling for new anti-inflammatory agents based on the indole framework. nih.govunina.it

Cholinesterase Inhibition The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov While various heterocyclic compounds are explored as cholinesterase inhibitors, specific data on this compound is limited. However, studies on other N-benzyl substituted heterocyclic compounds, such as (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, have been conducted to assess their inhibitory effects on both AChE and BChE, indicating that the N-benzyl motif is of interest in this therapeutic area. nih.gov

| Compound Class | Target Enzyme | Key Findings (IC₅₀) | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one Analogue (7d) | VEGFR-2 Tyrosine Kinase | 0.503 µM | mdpi.com |

| N-substituted Indole-3-carbonitrile Analogue (13g) | Xanthine Oxidase (XO) | 0.16 µM | nih.gov |

| Indole-3-carbonitrile Analogue (25c) | Xanthine Oxidase (XO) | 0.085 µM | nih.gov |

| Allopurinol (Reference) | Xanthine Oxidase (XO) | 8.37 µM | nih.gov |

In Vitro and In Vivo Biological Evaluation Methodologies

A comprehensive suite of in vitro and in vivo assays is employed to characterize the biological activity of N-benzyl indole derivatives. These methodologies are crucial for determining efficacy, mechanism of action, and potential therapeutic applications.

In Vitro Methodologies

Enzyme Inhibition Assays: The direct inhibitory effect on purified enzymes is a primary evaluation step. For kinases, this often involves Förster Resonance Energy Transfer (FRET) analysis or established protocols using reference inhibitors. semanticscholar.org For cholinesterase inhibition, Ellman's method is a widely used colorimetric assay. nih.gov Xanthine oxidase activity is typically measured by monitoring the oxidation of xanthine to uric acid. nih.gov

Cell Viability and Cytotoxicity Assays: The anti-proliferative effects of compounds on cancer cell lines are commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. semanticscholar.org These tests determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀ or GI₅₀) and are often run on a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) and a non-tumorigenic control cell line (e.g., MCF-10A) to assess selectivity. mdpi.commdpi.com

Cell Cycle Analysis: To understand the mechanism of anti-proliferative activity, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). mdpi.com Compounds may induce cell cycle arrest at specific checkpoints. For example, a 1-benzyl-5-bromoindolin-2-one derivative was found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a key desired outcome for anticancer agents. This can be quantified by measuring the levels of key apoptosis-related proteins such as caspases (e.g., caspase-3, caspase-9) and members of the Bcl-2 family (e.g., Bax, Bcl-2). mdpi.com

Cell-Based Signaling Pathway Assays: To confirm target engagement within a cellular context, specific pathway-based assays are used. For Wnt/β-catenin signaling inhibitors, a TOP/FOP FLASH reporter assay can measure the transcriptional activity of the TCF/LEF family. nih.govnih.gov Western blot analysis is also used to measure changes in protein levels within a specific signaling cascade, such as the downregulation of β-catenin. nih.govnih.gov

Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interactions of proteins with specific DNA regions. For instance, ChIP was used to show that a 1-benzyl-indole derivative could disrupt the binding of the LEF-1 transcription factor to the promoter of a target gene. nih.govnih.gov

In Vivo Methodologies

Animal Models of Disease: To evaluate efficacy in a living organism, various animal models are utilized. For anti-cancer studies, human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are common. nih.govnih.gov The primary endpoints in these studies are typically the reduction in tumor volume and weight. mdpi.com

Pharmacodynamic and Efficacy Studies: In vivo studies also assess whether the drug can achieve a therapeutic effect at a given dose. For example, in studies of xanthine oxidase inhibitors, the ability of a compound to reduce serum uric acid levels in potassium oxonate-induced hyperuricemic mice is a key measure of in vivo efficacy. nih.gov For anti-inflammatory compounds, l-arginine-induced pancreatitis in mice can serve as a model to evaluate the protective effects of a drug candidate. nih.gov

| Methodology Type | Specific Method | Purpose | Reference |

|---|---|---|---|

| In Vitro | Enzyme Inhibition Assays (FRET, Ellman's) | Measure direct inhibition of target enzymes (e.g., Kinase, Cholinesterase) | semanticscholar.orgnih.gov |

| MTT / Cell Viability Assay | Assess anti-proliferative activity against cancer cell lines | mdpi.comsemanticscholar.org | |

| Flow Cytometry | Analyze cell cycle distribution and arrest | mdpi.com | |

| Western Blot / Apoptosis Marker Analysis | Quantify changes in protein levels (e.g., β-catenin, caspases) | mdpi.comnih.govnih.gov | |

| TOP FLASH Reporter Assay | Measure activity of specific signaling pathways (e.g., Wnt) | nih.govnih.gov | |

| In Vivo | Tumor Xenograft Models | Evaluate anti-cancer efficacy by measuring tumor growth inhibition | nih.govnih.govmdpi.com |

| Disease-Specific Animal Models | Assess therapeutic effect (e.g., reduction of serum uric acid) | nih.govnih.gov |

Applications and Future Research Directions

Role as a Privileged Scaffold in Drug Discovery

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in drug discovery. mdpi.com This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, making it a recurring motif in a wide array of biologically active compounds. unipi.it The indole ring system's unique electronic properties and its ability to mimic the structure of peptides, such as the essential amino acid tryptophan, allow it to participate in various binding interactions with enzymes and receptors. researchgate.net

The structure of 1-Benzyl-1H-indole-6-carbonitrile is built upon this privileged core. The addition of a benzyl (B1604629) group at the N1 position significantly influences the molecule's properties. Research has shown that N-substitution on the indole ring, particularly with groups like benzyl or phenyl, can markedly enhance biological activity. rsc.org This substitution can improve lipophilicity and introduce specific steric and electronic interactions with target proteins, thereby modulating the compound's pharmacological profile. The versatility of the N-benzyl indole scaffold has been exploited to design ligands for a variety of pharmacological targets, underscoring its importance in developing new therapeutic agents. unipi.it

Potential for Lead Compound Development and Optimization

A lead compound is a chemical starting point for drug design and development. The process of lead optimization involves iterative chemical modifications of the lead structure to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov this compound represents a promising template for such optimization efforts. The core scaffold allows for systematic modifications at several key positions:

The Benzyl Ring: Substituents can be introduced onto the phenyl ring of the benzyl group to probe for additional binding interactions.

The Indole Nucleus: The indole ring itself can be further functionalized.

The Nitrile Group: The carbonitrile at the C6-position is a key functional group that can be chemically transformed into other moieties, such as a carboxylic acid, an amide, or a tetrazole, to alter the compound's properties and biological activity.

The potential for this scaffold is highlighted by the diverse biological activities reported for structurally related N-benzyl indole derivatives. By modifying the core structure, researchers have developed compounds with a range of therapeutic actions. For example, replacing the nitrile group at C6 with other functionalities or altering substituents at other positions has yielded compounds with potent anticancer, antimicrobial, and receptor-antagonist activities. nih.govnih.gov This demonstrates that the 1-benzyl-indole framework is a viable starting point for generating novel drug candidates through focused medicinal chemistry campaigns. biosolveit.de

Table 1: Examples of Biological Activities in Structurally Related 1-Benzyl-Indole Derivatives

| Derivative Class | Biological Activity | Therapeutic Area | Reference(s) |

| 2-(ortho-substituted benzyl)-indoles | RORγ Agonist | Immuno-oncology | nih.gov |

| 1-benzyl-indole hybrid thiosemicarbazones | Tyrosinase Inhibition | Dermatology, Cosmetics | rsc.org |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Anticancer, Antimicrobial | Oncology, Infectious Disease | nih.govresearchgate.net |

| N-Benzylindole-2-carboxylic acids | CCR2b Antagonist | Inflammatory Diseases | nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry is a powerful strategy used in drug discovery to synthesize a large number of different but structurally related molecules in a short period. nih.gov These collections of compounds, known as chemical libraries, are then subjected to high-throughput screening (HTS) to rapidly identify molecules with activity against a specific biological target. nih.gov

The this compound scaffold is well-suited for this approach. Its synthesis can be adapted to a combinatorial format, allowing for the creation of extensive compound libraries. For instance, a variety of substituted benzyl bromides can be reacted with an indole-6-carbonitrile precursor to generate a library with diverse functionalities on the benzyl ring. nih.gov Furthermore, the indole core itself can be built using methods amenable to library synthesis, and the nitrile group can be used as a chemical handle for further diversification. rsc.org

Recent advances have focused on the automated, miniaturized synthesis of indole libraries on a nanoscale, which accelerates the discovery process and reduces costs. rug.nl Such technologies could be applied to the this compound scaffold to rapidly explore the structure-activity relationships (SAR) around this core, generating vast amounts of data to guide the design of more potent and selective drug candidates. nih.gov

Development of Prodrug Strategies

A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active therapeutic agent. ijpcbs.comorientjchem.org This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or chemical instability. ijpcbs.com

The structure of this compound offers several possibilities for prodrug design. The nitrile group, in particular, can be considered a "pre-functional group." It can be metabolically hydrolyzed in vivo by nitrile-metabolizing enzymes to form a primary amide and subsequently a carboxylic acid (1-benzyl-1H-indole-6-carboxylic acid). epa.gov If the corresponding carboxylic acid is the desired active compound, the nitrile serves as a more stable, and potentially more easily absorbed, precursor.

Alternatively, if another functional group is desired for activity, the nitrile can be chemically converted to that group, which is then masked by a promoiety. For example, the nitrile could be reduced to an amine, which is then converted into an amide or carbamate (B1207046) prodrug. Studies on other indole-based compounds have successfully used phosphate (B84403) prodrugs to significantly increase aqueous solubility and achieve good in vivo conversion to the active drug. nih.gov Similar strategies, potentially involving linking a solubilizing group via a cleavable linker to the indole nitrogen or another position, could be explored for derivatives of this compound. google.comacs.org

Exploration of Novel Therapeutic Areas

Research into the broader family of N-benzyl indoles has revealed a wide spectrum of biological activities, suggesting that this compound and its derivatives could be valuable in multiple therapeutic areas. researchgate.netresearchgate.net

Known therapeutic applications for related indole structures include:

Oncology: Various indole derivatives have shown potent anticancer activity through mechanisms like the inhibition of tubulin polymerization, protein kinases, or histone deacetylase. mdpi.comresearchgate.net Specifically, 1-benzyl-indole derivatives have been investigated as anticancer agents, with some showing efficacy against ovarian cancer models. nih.gov

Infectious Diseases: Antimicrobial properties, including antibacterial and antifungal activities, have been reported for new heterocyclic systems derived from 1-benzyl-indoles. nih.gov

Inflammatory Diseases: N-benzylindole-2-carboxylic acids have been identified as potent antagonists of the CCR2b chemokine receptor, which is implicated in inflammatory conditions like rheumatoid arthritis and multiple sclerosis. nih.gov

Neurodegenerative and Psychiatric Disorders: The indole scaffold is central to many compounds that modulate neurotransmission, acting on targets like serotonin (B10506) receptors. mdpi.com

Future research could explore the activity of this compound and its optimized analogues in these and other novel areas. For example, its role as a tyrosinase inhibitor suggests potential applications in treating hyperpigmentation disorders. rsc.org The structural similarities to RORγ modulators open up possibilities in immunology and immuno-oncology. nih.gov

Advanced Delivery Systems and Nanotechnology Integration

Many promising drug candidates, particularly those with aromatic structures like indoles, suffer from poor aqueous solubility. This can limit their bioavailability and therapeutic efficacy. Advanced drug delivery systems, especially those based on nanotechnology, offer a solution to these challenges. nih.govnih.gov

For indole-based compounds, several nanoformulations have been investigated to improve their delivery: researchgate.net

Nanoparticles: Encapsulating the drug within polymeric nanoparticles can protect it from degradation, improve its solubility, and allow for sustained release. nih.gov

Liposomes: These lipid-based vesicles can carry both hydrophilic and lipophilic drugs, enhancing their circulation time and potentially targeting them to specific tissues.

Nanoemulsions: Oil-based emulsive nanosystems have been shown to be effective for delivering poorly soluble natural alkaloids, increasing their uptake and efficacy. researchgate.net

Given the lipophilic nature of this compound, its formulation into such nanocarriers could be a critical step in translating its potential biological activity into a viable therapeutic. ijisrt.com These nanotechnology platforms can enhance bioavailability, reduce off-target side effects, and enable targeted delivery to disease sites, such as tumors. nih.govresearchgate.net

Green Chemistry Integration in Future Synthesis and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com The synthesis of pharmaceutical compounds often involves multi-step processes that can be resource-intensive and generate significant waste.

Future synthesis of this compound could incorporate green chemistry principles to improve its environmental footprint. Traditional N-alkylation methods for indoles often rely on polar aprotic solvents like DMF or DMSO and strong bases. nih.gov Greener alternatives could include:

Use of Eco-Friendly Catalysts: Research has shown that inexpensive and biodegradable materials, such as specially prepared fruit peel powder, can catalyze related organic reactions. nih.govresearchgate.net

Aqueous Reaction Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. Methods like the aqueous hetero Diels-Alder reaction have been developed for related heterocyclic syntheses. researchgate.net

Alternative Energy Sources: The use of microwave or ultrasound irradiation can often accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating.

By integrating these modern, sustainable synthetic methods, the production of this compound and its derivative libraries can become more efficient, cost-effective, and environmentally benign. worldwidejournals.com

Q & A

Q. What synthetic routes yield 1-Benzyl-1H-indole-6-carbonitrile with high purity?

- Methodology : A common approach involves the alkylation of 6-cyanoindole (indole-6-carbonitrile) with benzyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Structural analogs in similar indole derivatives highlight the importance of inert atmospheres to prevent nitrile group degradation .

Q. What safety protocols are critical for handling this compound?

- Methodology : The compound is classified as harmful if swallowed (H302, Xn/R22). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse affected areas with water and consult a physician immediately. Store in airtight containers at –20°C, away from oxidizers and ignition sources, as recommended in its MSDS .

Q. How is the compound characterized using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR confirms benzyl substitution (δ 5.4–5.6 ppm for CH₂) and indole proton environments (aromatic protons δ 6.8–8.2 ppm). ¹³C NMR identifies the nitrile carbon (δ ~115 ppm).

- IR : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch.

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion [M+H]⁺ at m/z 233.1. Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structural determination?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to address twinning or disorder in X-ray diffraction data. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles and validation tools like PLATON or R1 factor analysis (target <5%) improve accuracy. Comparative analysis with structurally similar indoles (e.g., 2-benzyl-6-chloro derivatives) aids in resolving geometric discrepancies .

Q. What strategies validate the benzyl substitution pattern in complex matrices?

- Methodology :

- X-ray Crystallography : Resolve intermolecular interactions (e.g., C–H···π or Cl···π contacts) to confirm spatial orientation .

- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing benzyl protons from indole core signals.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict optimized geometries and compare with experimental data .

Q. How are discrepancies in biological activity data across studies analyzed?

- Methodology : Apply contradiction analysis frameworks from qualitative research:

- Compare experimental conditions (e.g., cell lines, solvent systems, concentration ranges).

- Validate assays with positive/negative controls (e.g., indole-3-carbinol for cytotoxicity).

- Use statistical tools (e.g., ANOVA) to identify outliers or batch effects. Replicate studies under standardized protocols to resolve inconsistencies .

Q. How are intermolecular interactions quantified in solid-state studies?

- Methodology :

- X-ray Diffraction : Measure dihedral angles between indole and benzyl rings (e.g., ~87° in analogs) to assess steric effects .

- Hirshfeld Surface Analysis : Visualize close contacts (C–H···N, π-stacking) using CrystalExplorer.

- Thermal Analysis : DSC/TGA profiles correlate packing efficiency with thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.